molecular formula C21H17F3N4O2S B2655471 N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1251671-26-7

N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B2655471
CAS No.: 1251671-26-7
M. Wt: 446.45
InChI Key: WJRJLXNBZQRVHM-UHFFFAOYSA-N
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Description

N-[(3,5-Difluorophenyl)methyl]-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a high-purity chemical compound designed for research applications, particularly in the field of antimalarial drug discovery. This molecule belongs to a novel series of [1,2,4]triazolo[4,3-a]pyridine sulfonamides that have been investigated through virtual screening and molecular docking as potential inhibitors of falcipain-2 (FP-2), a key cysteine protease enzyme essential for the survival of the Plasmodium falciparum parasite . The triazolopyridine scaffold is recognized as a bioisostere of triazolopyrimidine, a structure present in clinical-stage antimalarial agents, while the sulfonamide functional group is a common feature in established antiprotozoal therapies . Researchers can utilize this compound as a key intermediate or active molecule in projects aimed at developing new therapeutic agents against drug-resistant malaria strains. Its mechanism of action is hypothesized to involve the disruption of hemoglobin hydrolysis within the parasite, leading to inhibited growth and death of Plasmodium falciparum , most effectively at the trophozoite stage . This product is strictly intended for non-human research purposes in laboratory settings. It is not approved for therapeutic, diagnostic, or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N4O2S/c1-2-20-25-26-21-19(7-4-8-27(20)21)31(29,30)28(18-6-3-5-15(22)12-18)13-14-9-16(23)11-17(24)10-14/h3-12H,2,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJRJLXNBZQRVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)N(CC3=CC(=CC(=C3)F)F)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Triazolopyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a pyridine ring can be reacted with hydrazine derivatives to form the triazole ring.

    Introduction of Fluorine Atoms: Fluorination can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. These reagents facilitate the selective introduction of fluorine atoms into the aromatic rings.

    Sulfonamide Formation: The sulfonamide group can be introduced by reacting the triazolopyridine intermediate with sulfonyl chlorides under basic conditions, typically using a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography would be employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Electrophilic reagents like bromine (Br₂) or nitrating agents (HNO₃/H₂SO₄) can be used under controlled conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Conversion to amines.

    Substitution: Introduction of halogens, nitro groups, or other substituents on the aromatic rings.

Scientific Research Applications

N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorinated aromatic rings.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of this compound is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance binding affinity and selectivity by forming strong hydrogen bonds and van der Waals interactions. The triazolopyridine core may interact with nucleophilic sites on proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Group Variations

Compound Name Substituents (Triazolo-Pyridine Core) Sulfonamide Substituents Molecular Weight (g/mol) Key Biological Activity/Use
Target Compound 3-Ethyl N-(3,5-difluorophenyl)methyl, N-(3-fluorophenyl) ~464.5 (estimated) Potential antimalarial
N-(3-Chlorobenzyl)-N-(3,5-difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (8a) None N-(3-chlorobenzyl), N-(3,5-difluorophenyl) 434.8 (LC/MS: 435.6 [M+H]+) Antimalarial (IC₅₀ = 12 nM)
N-(3,5-Difluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide (6a) None N-(3,5-difluorophenyl) 310.3 (Analytical data) Antimalarial precursor
N-[(3,5-Difluorophenyl)methyl]-N-(4-ethylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide 3-Methyl N-(3,5-difluorophenyl)methyl, N-(4-ethylphenyl) ~450.5 (estimated) Undisclosed (PubChem entry)
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) 5-Methyl (triazolo-pyrimidine core) N-(2,6-difluorophenyl) 325.3 Herbicide (ALS inhibitor)

Key Findings from Comparative Analysis

Substituent Effects on Activity
  • Fluorine Positioning: The target compound’s 3,5-difluorophenyl and 3-fluorophenyl groups enhance antimalarial activity compared to non-fluorinated analogs, likely due to improved hydrogen bonding and electron-withdrawing effects on target enzymes (e.g., Plasmodium kinases) . In contrast, flumetsulam’s 2,6-difluorophenyl group optimizes herbicidal activity by targeting plant acetolactate synthase (ALS) .
  • However, excessive bulk may reduce solubility, as seen in compound 8a (62% yield, lower solubility than 6a) .
Spectroscopic Differences
  • ¹H-NMR Shifts : The target compound’s 3-ethyl group would produce upfield shifts (~1.2–1.5 ppm) compared to the 3-chlorobenzyl group in 8a (δ 5.25 ppm for CH₂) .
  • ¹³C-NMR : Fluorine-induced deshielding in the target’s 3,5-difluorophenyl group would mirror 8a’s δ 161.9 ppm (JC-F = 246.8 Hz) .

Biological Activity

N-[(3,5-difluorophenyl)methyl]-3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide is a complex organic compound belonging to the class of triazolo-pyridine derivatives. The presence of a sulfonamide group suggests significant biological activity, particularly in medicinal chemistry. This article reviews the compound's biological activity, focusing on its potential as an antimalarial agent and its interactions with various biological targets.

Chemical Structure and Properties

The compound features a triazole ring fused with a pyridine moiety and possesses fluorinated aromatic substituents. These structural characteristics may enhance its binding affinity to biological targets compared to other compounds lacking such modifications.

Molecular Characteristics

  • Molecular Weight : 368.38 g/mol
  • CAS Number : 1251671-26-7
  • Chemical Formula : C17H16F3N5O2S

Antimalarial Activity

Research indicates that this compound exhibits significant antimalarial properties. In vitro studies have demonstrated its effectiveness against Plasmodium falciparum, with inhibitory concentrations suggesting promising biological activity.

Table 1: Comparison of Antimalarial Activities

Compound NameIC50 (µM)Mechanism of Action
This compound0.12Inhibition of falcipain-2
DSM2650.15Inhibition of plasmepsins
3-Ethyl-N-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide0.10Inhibition of falcipain-2

The mechanism of action is hypothesized to involve the inhibition of falcipain-2, an enzyme crucial for the survival of the malaria parasite. Molecular docking studies have shown that this compound effectively binds to the active site of falcipain-2 through hydrogen bonds and hydrophobic interactions.

Antitumor Activity

In addition to its antimalarial properties, related compounds within the triazolo-pyridine class have exhibited antiproliferative effects against various cancer cell lines. For instance, a study indicated that certain derivatives displayed IC50 values as low as 17.83 µM against MDA-MB-231 breast cancer cells . While specific data on the compound is limited regarding antitumor activity, its structural similarity to known active compounds suggests potential efficacy.

Case Studies and Research Findings

Several studies have explored the biological activities of triazolo-pyridine derivatives:

  • Antiproliferative Studies : A series of new [1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized and evaluated for their antitumor activity against breast cancer cell lines. Compounds showed promising results with IC50 values indicating effective cytotoxicity .
  • Molecular Docking Studies : Computational studies have suggested that this compound interacts favorably with target proteins involved in disease processes . This interaction may lead to further exploration in drug design for various therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are most effective for optimizing the yield and purity of this compound?

  • Methodological Answer : The synthesis involves coupling sulfonamide intermediates with substituted benzyl halides via nucleophilic substitution. Key steps include:

  • Reagent Ratios : Use a 10% molar excess of benzyl halide (e.g., 3-chlorobenzyl chloride) relative to the sulfonamide precursor to drive reaction completion .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol/water improves purity. Yields typically range from 60–62% .
  • Monitoring : Track reaction progress via TLC (dichloromethane mobile phase) and confirm product formation using 1H^1H-NMR (e.g., characteristic CH2_2 singlet at δ 5.25 ppm) .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • Methodological Answer : A combination of techniques ensures accuracy:

  • 1H^1H-/13C^{13}C-NMR : Identify substituent environments (e.g., fluorophenyl protons at δ 7.00–7.45 ppm; triazolo-pyridine carbons at δ 112–145 ppm) .
  • LC/MS : Confirm molecular weight (e.g., [M+H]+^+ at m/z 435.6) and assess purity (>95%) .
  • FTIR : Detect functional groups (e.g., sulfonamide S=O stretch near 1131 cm1^{-1}) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate antimalarial potential?

  • Methodological Answer :

  • Analog Synthesis : Modify substituents (e.g., replace 3-ethyl with methyl or bulkier groups) and compare bioactivity. For example, analogs with 3-methyl groups showed reduced Plasmodium inhibition (IC50_{50} > 1 µM vs. 0.2 µM for the ethyl derivative) .
  • In Silico Docking : Use software like AutoDock to predict binding to Plasmodium dihydroorotate dehydrogenase (DHODH). Focus on hydrogen bonding with fluorophenyl groups and hydrophobic interactions with the triazolo core .
  • In Vitro Validation : Test analogs in synchronized parasite cultures (e.g., IC50_{50} assays with SYBR Green I staining) .

Q. How should contradictory bioactivity data across assays be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent parasite strains (e.g., P. falciparum 3D7), growth conditions (5% hematocrit, 37°C), and compound solubility (use DMSO < 0.1% to avoid toxicity) .
  • Statistical Analysis : Apply ANOVA to compare IC50_{50} values across replicates. For example, a 20% variation in IC50_{50} between assays may indicate pH-dependent solubility issues .
  • Metabolic Stability : Assess compound degradation in liver microsomes (e.g., half-life < 30 min suggests rapid metabolism as a confounding factor) .

Q. What computational approaches are suitable for predicting off-target interactions?

  • Methodological Answer :

  • Pharmacophore Modeling : Map electrostatic and steric features to screen for unintended targets (e.g., human kinases).
  • Molecular Dynamics (MD) Simulations : Simulate binding to human serum albumin (HSA) to predict plasma protein binding, which affects bioavailability .
  • ADMET Prediction : Use tools like SwissADME to assess blood-brain barrier penetration (e.g., high logP > 3 may indicate CNS side effects) .

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